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Compound of Interest

Compound Name: Propargyl-PEG5-Br

Cat. No.: B11829064 Get Quote

An in-depth guide to the structure, properties, and applications of Propargyl-PEG5-Br, a
heterobifunctional linker crucial for the development of advanced bioconjugates such as

Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Propargyl-PEG5-Br is a versatile chemical tool employed by researchers, scientists, and drug

development professionals in the construction of complex therapeutic and diagnostic agents.

This heterobifunctional linker possesses two distinct reactive moieties: a terminal propargyl

group and a bromo group, separated by a five-unit polyethylene glycol (PEG) spacer. This

unique architecture allows for the sequential and chemoselective conjugation of different

molecules, a cornerstone of modern bioconjugation strategies.

The propargyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition

(CuAAC) "click chemistry," a highly efficient and bioorthogonal reaction.[1] This enables the

stable attachment of molecules functionalized with an azide group. The bromo group, on the

other hand, acts as an electrophile, readily undergoing nucleophilic substitution with moieties

such as amines and thiols, which are abundantly found in biomolecules like proteins and

peptides.[2]

The integrated PEG spacer enhances the aqueous solubility and pharmacokinetic properties of

the resulting bioconjugate, mitigating potential aggregation and improving in vivo stability.[3]

These characteristics make Propargyl-PEG5-Br an invaluable component in the design and

synthesis of targeted therapies.
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Physicochemical Properties
A comprehensive summary of the key physicochemical properties of Propargyl-PEG5-Br is
presented in the table below. This data is essential for designing and executing robust

conjugation strategies.

Property Value Reference(s)

Chemical Name

1-Bromo-2-(2-(2-(2-(2-(prop-2-

yn-1-

yloxy)ethoxy)ethoxy)ethoxy)eth

oxy)ethane

[4]

IUPAC Name

3-[2-[2-[2-[2-(2-

bromoethoxy)ethoxy]ethoxy]et

hoxy]ethoxy]prop-1-yne

[4]

CAS Number 1287660-83-6

Molecular Formula C13H23BrO5

Molecular Weight 339.23 g/mol

Exact Mass 338.0700 g/mol

Purity Typically >95%

Appearance

To be determined (often a

colorless to pale yellow oil or

solid)

SMILES
C#CCOCCOCCOCCOCCOCC

Br

Storage Conditions

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C. Store in a dry,

dark environment.
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The unique bifunctional nature of Propargyl-PEG5-Br makes it a critical linker for the

construction of two revolutionary classes of therapeutics: Antibody-Drug Conjugates (ADCs)

and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)
ADCs are targeted therapies that combine the specificity of a monoclonal antibody with the

potency of a cytotoxic agent. Propargyl-PEG5-Br can be utilized to covalently link the cytotoxic

payload to the antibody. The bromo group can react with nucleophilic residues on the antibody,

such as the side chains of lysine or cysteine, while the propargyl group can be "clicked" to an

azide-modified cytotoxic drug. The PEG spacer helps to improve the solubility and stability of

the final ADC.

Proteolysis Targeting Chimeras (PROTACs)
PROTACs are innovative molecules designed to hijack the cell's natural protein degradation

machinery to eliminate disease-causing proteins. A PROTAC consists of two ligands connected

by a linker: one that binds to a target protein and another that recruits an E3 ubiquitin ligase.

Propargyl-PEG5-Br is an ideal candidate for the linker component. For instance, the bromo

group can be reacted with a ligand for the target protein, and the propargyl group can be

conjugated to an E3 ligase ligand via click chemistry. The linker's length and flexibility, provided

by the PEG chain, are crucial for facilitating the formation of a productive ternary complex

between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols
The following are detailed, representative protocols for the key experimental applications of

Propargyl-PEG5-Br.

Protocol 1: Conjugation to a Thiol-Containing Molecule
(e.g., Cysteine Residue in a Protein)
This protocol describes the reaction of the bromo group of Propargyl-PEG5-Br with a thiol.

Materials:

Propargyl-PEG5-Br
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Thiol-containing protein or peptide

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

Reducing agent (optional, for exposing buried thiols): e.g., Tris(2-carboxyethyl)phosphine

(TCEP)

Quenching reagent: e.g., N-acetyl-L-cysteine

Purification system: e.g., Size-exclusion chromatography (SEC) or dialysis

Procedure:

Protein Preparation: If necessary, treat the protein with a reducing agent like TCEP to reduce

disulfide bonds and expose free cysteine residues. Purify the protein from the excess

reducing agent.

Reaction Setup: Dissolve the thiol-containing protein in the reaction buffer to a final

concentration of 1-10 mg/mL.

Linker Addition: Add a 10- to 50-fold molar excess of Propargyl-PEG5-Br (dissolved in a

minimal amount of a compatible organic solvent like DMSO if necessary) to the protein

solution.

Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C

overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or

argon) to prevent re-oxidation of the thiols.

Quenching: Quench the reaction by adding an excess of a small molecule thiol, such as N-

acetyl-L-cysteine, to react with any unreacted Propargyl-PEG5-Br.

Purification: Purify the resulting propargyl-functionalized protein using SEC or dialysis to

remove unreacted linker and quenching reagent.

Characterization: Characterize the conjugate using techniques like mass spectrometry (to

confirm the addition of the linker) and Ellman's reagent (to quantify the remaining free thiols).
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Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC) - "Click Chemistry"
This protocol describes the reaction of the propargyl group of a Propargyl-PEG5-functionalized

molecule with an azide-containing molecule.

Materials:

Propargyl-functionalized molecule (from Protocol 1 or other synthesis)

Azide-containing molecule (e.g., a cytotoxic drug, a fluorescent dye, or an E3 ligase ligand)

Copper(II) sulfate (CuSO4)

Reducing agent for Cu(II) to Cu(I): e.g., Sodium ascorbate

Copper-chelating ligand (optional, to stabilize the Cu(I) and improve reaction efficiency): e.g.,

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Reaction Buffer: PBS, pH 7.0-7.5

Procedure:

Reagent Preparation:

Prepare a 10 mM stock solution of the propargyl-functionalized molecule in the reaction

buffer.

Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent

(e.g., DMSO).

Prepare a 50 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

If using, prepare a 50 mM stock solution of THPTA in water.

Reaction Mixture: In a microcentrifuge tube, combine the following in order:
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Propargyl-functionalized molecule (1 equivalent)

Azide-containing molecule (1.5-3 equivalents)

Reaction Buffer

(Optional) THPTA (to a final concentration of 1 mM)

CuSO4 (to a final concentration of 0.5 mM)

Initiation: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a

final concentration of 5 mM.

Incubation: Gently mix and incubate at room temperature for 1-4 hours. The reaction can be

monitored by LC-MS or other appropriate analytical techniques.

Purification: Purify the final conjugate using a suitable method such as HPLC, SEC, or

dialysis to remove the copper catalyst, excess reagents, and byproducts.

Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the logical workflows and

mechanisms of action where Propargyl-PEG5-Br plays a pivotal role.
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Figure 1. General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using
Propargyl-PEG5-Br.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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